5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-4-7-3-6(13)5-14-7/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGUNRZNPCIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, affecting cellular processes.
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier.
Biological Activity
5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of bicyclic amines and features a chloropyrazine moiety, which is known for its biological relevance. The structural formula is represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. It has been shown to act as an inhibitor of beta-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease, thus highlighting its potential neuroprotective effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting a possible role in treating infections caused by resistant pathogens.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways, although further investigation is required to elucidate these effects fully.
Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of the compound showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated a significant decrease in cell death and an increase in cell viability, suggesting potential applications in neurodegenerative diseases .
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity compared to standard antibiotics .
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogues with the Same Bicyclic Core but Different Substituents
Compounds sharing the 2-oxa-5-azabicyclo[2.2.1]heptane core but differing in substituents highlight the impact of functional groups on properties:
Notes:
- The 3-chloropyrazine substituent in the target compound may enhance π-stacking interactions compared to pyrimidine or carboxylate derivatives .
- The tert-butyl carboxylate variant is used in peptide mimetics due to its constrained geometry .
Bicyclic Systems with Varied Bridging Patterns
Alterations in ring size and bridge positions modulate conformational flexibility and bioactivity:
Notes:
- Salt forms (e.g., hydrochloride, oxalate) enhance aqueous solubility but may alter pharmacokinetics .
Stereochemical Variants
Enantiomeric purity significantly impacts biological activity:
Notes:
- The (1S,4S) enantiomer is synthesized via optimized routes using 4R-hydroxy-l-proline as a chiral starting material .
- Enantiopure derivatives are preferred in asymmetric catalysis and receptor-targeted drug design .
Physicochemical Properties and Salt Forms
Salt formation modifies solubility and stability:
Notes:
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the nucleophilic substitution or coupling of a 2-oxa-5-azabicyclo[2.2.1]heptane derivative with a chloropyrazinyl-containing electrophile or precursor. The bicyclic core is often prepared or procured as the hydrochloride salt of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, which is then reacted under controlled conditions to attach the 3-chloropyrazin-2-yl substituent.
Detailed Preparation Method
A representative preparation method involves the following key steps:
-
- (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- 3-Chloropyrazin-2-yl-containing precursor (e.g., a chloropyrazinyl-substituted alkyl halide or activated intermediate)
- Base such as triethylamine or N,N-diisopropylethylamine
- Solvent: tetrahydrofuran (THF) or ethyl acetate for extraction
-
- Mixing the bicyclic amine hydrochloride with the chloropyrazinyl precursor in the presence of a base to neutralize the hydrochloride and promote nucleophilic substitution.
- The reaction is typically conducted in a sealed tube or flask under inert atmosphere.
- Heating at elevated temperatures (e.g., 100°C to 130°C) for several hours (commonly 3 to 70 hours) to drive the substitution reaction to completion.
- Use of molecular sieves to maintain anhydrous conditions and improve reaction efficiency.
-
- After completion, the reaction mixture is cooled to room temperature.
- The crude product is extracted with organic solvents such as ethyl acetate.
- The organic layer is dried over anhydrous magnesium sulfate.
- Solvent evaporation under reduced pressure yields crude product.
- Purification is achieved by column chromatography on silica gel using eluents like ethyl acetate/methanol mixtures.
- Final product isolation as a white solid.
Reaction Example with Yield Data
| Parameter | Details |
|---|---|
| Starting bicyclic amine | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (94.26 mg, 0.69 mmol) |
| Chloropyrazinyl precursor | (8S)-2-chloro-9-[2-oxo-2-(tetrahydropyran-4-yl)ethyl]-8-trifluoromethyl derivative (220 mg, 0.58 mmol) |
| Base | Triethylamine (202 µL, 1.45 mmol) |
| Solvent | None explicitly added; reaction performed in sealed tube |
| Temperature | 130°C |
| Time | 3 hours |
| Work-up | Extraction with ethyl acetate, drying over MgSO4, solvent evaporation |
| Purification | Silica gel chromatography (95:5 EtOAc/MeOH) |
| Yield | 220 mg of purified product |
This method efficiently couples the bicyclic amine with the chloropyrazinyl moiety under relatively mild conditions, yielding the target compound in good purity and yield.
Synthetic Versatility and Functionalization
The bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane scaffold serves as a platform for diverse functionalization, including attachment of various substituents at the C-3 position. Starting from chiral precursors such as 4R-hydroxy-L-proline, synthetic routes enable the preparation of backbone-constrained analogues with different alkyl or aryl groups, including heteroaryl substituents like chloropyrazinyl. This approach allows for the design of analogues with potential pharmaceutical relevance.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Bicyclic amine preparation | (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Commercially available or synthesized | Chirality controlled |
| Coupling with chloropyrazinyl | Reaction with chloropyrazinyl precursor + base in sealed tube | 62.8% yield (example) | 130°C, 3 h, molecular sieves optional |
| Work-up and purification | Extraction, drying, silica gel chromatography | Pure white solid product | Use of EtOAc/MeOH eluents |
| Alternative core synthesis | Pd-catalyzed aminoacyloxylation of cyclopentenes | Efficient core construction | Enables diverse functionalization |
Q & A
Basic: What synthetic routes are commonly employed for 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, and how do they differ in efficiency?
Answer:
The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral starting material. Key steps include:
- N-protection (e.g., Cbz or Boc groups) to stabilize intermediates.
- Esterification using SOCl₂/MeOH instead of toxic diazomethane for safety .
- Tosylation of hydroxyl groups to enable cyclization.
- Cyclization via NaOMe-mediated elimination to form the bicyclic core.
- Deprotection (e.g., catalytic hydrogenation for Cbz removal).
Efficiency Comparison:
| Method | Steps | Total Yield | Key Improvements |
|---|---|---|---|
| Portoghese (1971) | 7 | 59% | N-Benzoyl protection |
| Sun (2006) | 6 | N/A | Boc protection |
| Improved Cbz Method | 6 | 70% | Safer reagents, scalable |
The Cbz-protected route ( ) offers higher yield, lower cost (NaBH₄ instead of LiBH₄), and safer conditions .
Basic: Which spectroscopic techniques are critical for confirming stereochemistry and purity?
Answer:
- 1H/13C NMR : Identifies rotamers (e.g., δ 3.43–3.47 ppm for bridgehead protons) and confirms stereochemistry via coupling patterns .
- HRMS : Validates molecular formula (e.g., [M+H]+ = 100.0757 for the bicyclic core) .
- Optical Rotation : Measures enantiomeric purity (e.g., [α]²⁰_D = +104.2° for (1S,4S)-isomer) .
- 2D NMR (COSY/NOESY) : Resolves signal splitting in cycloadducts (e.g., exchange phenomena in ) .
Advanced: How can researchers optimize reaction conditions for introducing the 3-chloropyrazine moiety?
Answer:
The 3-chloropyrazine group is introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling. Key considerations:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst : Pd/C or CuI for Ullmann-type couplings .
- Temperature : 80–100°C for SNAr; room temperature for metal-catalyzed reactions.
Example Protocol ():
- React bicyclic amine hydrochloride with imidazole carbonyl chloride in THF.
- Yield: 60% after purification .
Advanced: What methodologies address low regioselectivity in functionalizing the bicyclic framework?
Answer:
- Directing Groups : Install temporary groups (e.g., esters) to steer reactivity.
- Catalysts : Ru complexes enable [2+2] cycloadditions with moderate regioselectivity () .
- Temperature Control : Lower temps (−20°C) reduce competing pathways.
Regioselectivity Data ():
| Alkyne Substrate | Product Ratio (Major:Minor) | Yield |
|---|---|---|
| Phenylacetylene | 3:1 | 85% |
| Ethyl propiolate | 2:1 | 90% |
Advanced: How should contradictory NMR data (e.g., signal splitting) be analyzed?
Answer:
- Variable Temperature NMR : Reduces signal broadening caused by rotamers (e.g., bicyclic morpholine in ) .
- 2D Techniques : NOESY confirms spatial proximity of protons; HSQC correlates 1H-13C signals.
- Comparative Analysis : Match spectra with literature (e.g., δ 4.50 ppm for bridgehead protons in vs. 4.73 ppm in ) .
Advanced: What in vitro assays evaluate bioactivity, and how are SAR studies designed?
Answer:
- Antimalarial Testing : Plasmodium falciparum cultures (IC₅₀ determination, ) .
- Cytotoxicity : HepG2 or HEK293 cells to assess selectivity.
- SAR Design : Vary substituents (e.g., pyrazine vs. pyrimidine) and measure logP, solubility, and target binding (docking studies).
Bioactivity Data ():
| Derivative | IC₅₀ (Plasmodium) | LogP |
|---|---|---|
| Imidazole-carbonyl | 0.5 µM | 1.8 |
| Pyridine analog | >10 µM | 2.3 |
Basic: What are the advantages of using NaBH₄ over LiBH₄ in synthesis?
Answer:
- Cost : NaBH₄ is cheaper and more accessible.
- Safety : Avoids pyrophoric risks associated with LiBH₄.
- Efficiency : NaBH₄ achieves quantitative reduction of esters to alcohols ( ) .
Advanced: How does N-protecting group choice (Cbz vs. Boc) impact synthesis?
Answer:
| Group | Deprotection Method | Yield | Compatibility |
|---|---|---|---|
| Cbz | H₂/Pd-C | 100% | Acid-sensitive intermediates |
| Boc | TFA | 85% | Base-sensitive steps |
The Cbz group enables mild deprotection and is preferred for acid-labile substrates ( ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
